molecular formula C18H21ClN4O5S B6487138 N-[2-(dimethylamino)ethyl]-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide hydrochloride CAS No. 1217114-73-2

N-[2-(dimethylamino)ethyl]-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide hydrochloride

Cat. No.: B6487138
CAS No.: 1217114-73-2
M. Wt: 440.9 g/mol
InChI Key: SUIORGJJTWFMNR-UHFFFAOYSA-N
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Description

The compound N-[2-(dimethylamino)ethyl]-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide hydrochloride is a benzothiazole-furan hybrid with a complex architecture. Its structure includes:

  • A 4-methoxy-7-methyl-1,3-benzothiazole core, providing aromatic and heterocyclic stability.
  • A dimethylaminoethyl side chain, enhancing solubility via protonation in acidic environments.
  • A hydrochloride salt formulation, improving bioavailability and crystallinity.

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O5S.ClH/c1-11-5-6-12(26-4)15-16(11)28-18(19-15)21(10-9-20(2)3)17(23)13-7-8-14(27-13)22(24)25;/h5-8H,9-10H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUIORGJJTWFMNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)N(CCN(C)C)C(=O)C3=CC=C(O3)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent-Driven Variations in Benzothiazole Derivatives

Key Analog: N-[2-(Dimethylamino)ethyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide Hydrochloride
Property Target Compound Fluorinated Analog
Benzothiazole Substituent 4-methoxy, 7-methyl 4-fluoro
Heterocyclic Carboxamide 5-nitrofuran 1-methylpyrazole
Side Chain Dimethylaminoethyl Dimethylaminoethyl
Salt Form Hydrochloride Hydrochloride

Structural Implications :

  • Electron Effects: The 4-methoxy group in the target compound is electron-donating, contrasting with the electron-withdrawing 4-fluoro substituent in the analog.
  • Heterocycle Diversity: The 5-nitrofuran in the target compound introduces nitro functionality, which may confer redox activity or susceptibility to enzymatic reduction.

NMR Spectral Analysis and Substituent Localization

highlights the use of NMR chemical shifts to identify substituent-induced changes in benzothiazole derivatives:

  • Regions A (positions 39–44) and B (positions 29–36) in compounds 1 and 7 show distinct chemical shifts compared to Rapa, pinpointing substituent locations .
  • For the target compound, similar NMR profiling could differentiate its 4-methoxy-7-methyl benzothiazole moiety from analogs like the 4-fluoro variant .

Table: Hypothetical NMR Shift Comparison

Proton Region Target Compound (ppm) Fluorinated Analog (ppm)
Benzothiazole C4 δ 3.85 (OCH₃) δ 7.45 (F)
Furan/Pyrazole δ 8.10 (NO₂) δ 7.90 (pyrazole CH)

ADMET and Physicochemical Properties

While direct ADMET data for the target compound is unavailable, emphasizes the importance of chemical diversity in predictive modeling. Key considerations:

  • LogP : The 5-nitrofuran group may increase hydrophobicity compared to pyrazole-containing analogs.
  • Solubility : The hydrochloride salt enhances aqueous solubility, a trait shared with the fluorinated analog .

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